molecular formula C11H17NO3S B11173933 N-(1-methoxypropan-2-yl)-4-methylbenzenesulfonamide

N-(1-methoxypropan-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B11173933
M. Wt: 243.32 g/mol
InChI Key: UBOOEZVYNFUYSA-UHFFFAOYSA-N
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Description

N-(1-METHOXYPROPAN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound with a complex structure that includes a methoxypropan-2-yl group and a methylbenzene-1-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHOXYPROPAN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N-(1-METHOXYPROPAN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHOXYPROPAN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-(1-METHOXYPROPAN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-METHOXYPROPAN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may affect signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine
  • 1-(1-Methoxypropan-2-yl)oxypropan-2-ol
  • 1-Methoxypropan-2-yl acetate

Uniqueness

N-(1-METHOXYPROPAN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypropan-2-yl group and sulfonamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-9-4-6-11(7-5-9)16(13,14)12-10(2)8-15-3/h4-7,10,12H,8H2,1-3H3

InChI Key

UBOOEZVYNFUYSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)COC

Origin of Product

United States

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